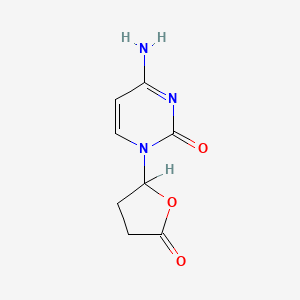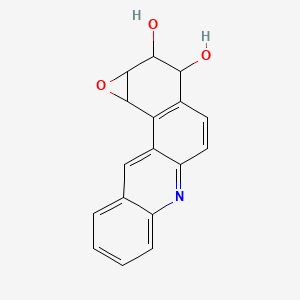
Z-Methyl-O,N,N-azoxyethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Z-Methyl-O,N,N-azoxyethane typically involves the reaction of methylamine with nitrous acid, followed by oxidation. The reaction conditions often require controlled temperatures and the presence of specific catalysts to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled conditions. The process may include steps such as purification and distillation to isolate the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions: Z-Methyl-O,N,N-azoxyethane undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Often involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Typically involves nucleophilic substitution reactions where nucleophiles replace specific atoms or groups in the compound.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso compounds, while reduction could produce amines .
Aplicaciones Científicas De Investigación
Z-Methyl-O,N,N-azoxyethane has been extensively studied for its carcinogenic properties. It is used in research to understand the mechanisms of cancer development and to test the efficacy of potential cancer treatments . Additionally, it serves as a model compound in studies related to chemical carcinogenesis and toxicology .
Mecanismo De Acción
The carcinogenic effects of Z-Methyl-O,N,N-azoxyethane are believed to be due to its ability to form DNA adducts, leading to mutations and cancer development . The compound is metabolized in the body to form reactive intermediates that interact with DNA, causing damage and initiating carcinogenesis . Key molecular targets include DNA and various enzymes involved in DNA repair and replication .
Comparación Con Compuestos Similares
- Azoxymethane
- Azoxyethane
- Z-Ethyl-O,N,N-azoxymethane
Comparison: Z-Methyl-O,N,N-azoxyethane is unique in its specific structure and reactivity. Compared to azoxymethane and azoxyethane, it has distinct carcinogenic properties and induces different types of tumors in experimental models . Its molecular structure allows for specific interactions with DNA, making it a valuable compound in cancer research .
Propiedades
Número CAS |
57497-34-4 |
|---|---|
Fórmula molecular |
C3H8N2O |
Peso molecular |
88.11 g/mol |
Nombre IUPAC |
ethylimino-methyl-oxidoazanium |
InChI |
InChI=1S/C3H8N2O/c1-3-4-5(2)6/h3H2,1-2H3 |
Clave InChI |
JPBFRFFNPXMVOJ-UHFFFAOYSA-N |
SMILES canónico |
CCN=[N+](C)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


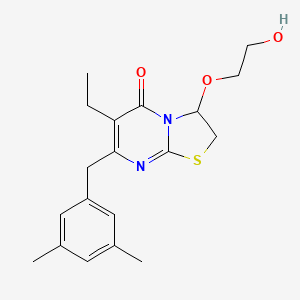
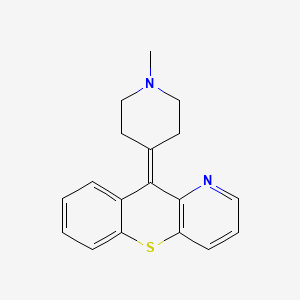
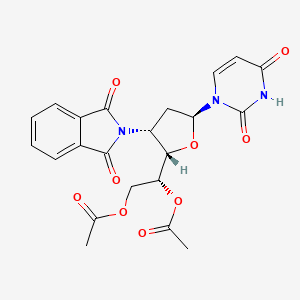
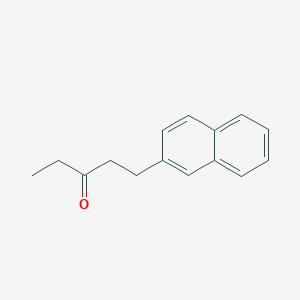
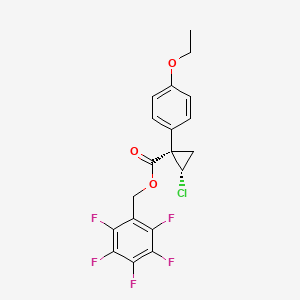
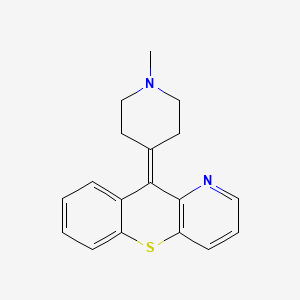

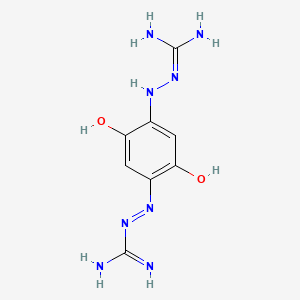
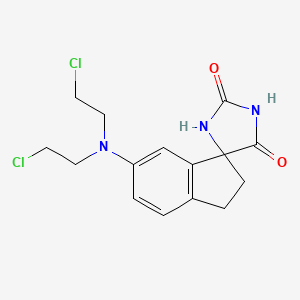

![Sodium 5-anilino-9-(2-methoxyanilino)-7-phenylbenzo[a]phenazin-7-ium-4,10-disulfonate](/img/structure/B12798507.png)
